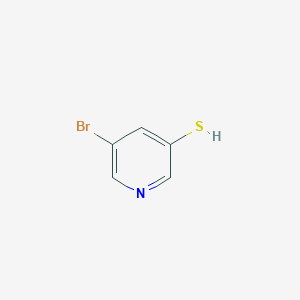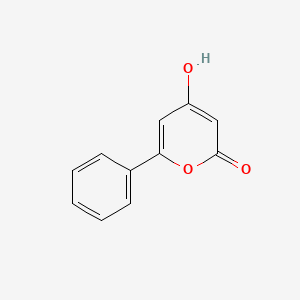
4-Methanesulfonyl-butylamine
Descripción general
Descripción
4-Methanesulfonyl-butylamine (MSBA) is an important organic compound used in a variety of scientific research applications. It is an important component in the synthesis of compounds with a wide range of biological activities, and its use in research has been growing steadily in recent years.
Aplicaciones Científicas De Investigación
Synthesis of Acridinylamino Compounds
The compound 4-Methanesulfonyl-butylamine is involved in a multi-step synthesis process of methanesulfon-m-anisidide, which is known as AMSA. This process starts with 4-butyrylamino-3-methoxy-nitrobenzene, transforming into methanesulfon-m-anisidide through several steps, including coupling with 9-chloro-acridine. This synthesis showcases the compound's role in producing acridinylamino compounds with potential applications in various fields, including medicinal chemistry (Devarenne, Mabed, & Caminada, 2008).
Advancements in Friedel-Crafts Acylations
4-Methanesulfonyl-butylamine demonstrates utility in "greener" Friedel-Crafts acylations, offering a method to perform acylation reactions of aryl and alkyl carboxylic acids without the use of metal or halogenated components. This approach allows for the preparation of aryl ketones with minimal waste, presenting a significant improvement over traditional methods by reducing environmental impact (Wilkinson, 2011).
Lignan Synthesis via Rearrangements
Selective functionalization of 1,4-diarylbutane-1,4-diols with methanesulfonyl chloride leads to different sub-classes of lignans. This process highlights the compound's role in rearrangements leading to 4,4-diarylbutanals, which can be further reduced to seco-lignans. Such synthetic routes open new avenues for the creation of natural product analogues with potential pharmacological applications (Davidson & Barker, 2015).
New Particle Formation in Atmospheric Chemistry
4-Methanesulfonyl-butylamine's reaction with amines and ammonia contributes to new particle formation, a process significant in coastal and agricultural areas. This study highlights the temperature dependence of particle formation from these reactions, providing insights into atmospheric chemistry and potential environmental effects (Chen & Finlayson‐Pitts, 2017).
Oxidation Reactions and Radical Chemistry
The compound's involvement in oxidation reactions, specifically through interactions with hydroxyl radicals, illustrates its role in generating methanesulfonic acid and other by-products. These studies contribute to our understanding of radical chemistry and potential applications in environmental remediation and synthetic chemistry (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).
Electrophilic Cyclization and Addition Reactions
Research into 4-sulfinylated or 4-sulfonylated allenecarboxylates, including 4-Methanesulfonyl-butylamine, has demonstrated their utility in electrophilic cyclization and addition reactions. These reactions are crucial for synthesizing complex molecular structures, offering pathways to new materials and pharmaceuticals (Ivanov, Parushev, & Christov, 2014).
Mecanismo De Acción
Target of Action
Similar compounds like butylamine have been shown to interact with targets such as candidapepsin-2 in yeast . The role of these targets can vary widely, from enzymatic activity to receptor binding, depending on the specific biological context.
Mode of Action
The exact mode of action of 4-Methanesulfonyl-butylamine is not well-documented. It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function. This could involve altering the target’s conformation, modulating its activity, or interfering with its interactions with other molecules .
Biochemical Pathways
Biogenic amines like this compound are known to be involved in a variety of metabolic processes, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones . These processes can have downstream effects on a wide range of biological functions.
Pharmacokinetics
Similar compounds like butylamine have been shown to have various pharmacokinetic properties, such as protein binding and clearance . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on its chemical structure and the known effects of similar compounds, it’s likely that it could influence a variety of cellular processes, potentially leading to changes in cell function or viability .
Action Environment
The action, efficacy, and stability of 4-Methanesulfonyl-butylamine can be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like this compound, is known to be influenced by mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
4-methylsulfonylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-9(7,8)5-3-2-4-6/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXLECUHIZQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3144428.png)
![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}(4-fluorophenyl)methanamine](/img/structure/B3144435.png)
![methyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B3144439.png)

![8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144457.png)
![8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144458.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)


![3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3144494.png)


![1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3144511.png)